molecular formula C23H22Cl2N4O4S B2809033 Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate CAS No. 887222-83-5

Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate

Cat. No.: B2809033
CAS No.: 887222-83-5
M. Wt: 521.41
InChI Key: YUYIBHKIABMJNL-UHFFFAOYSA-N
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Description

Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxythiazole ring. Key substituents include:

  • A 2,4-dichlorophenyl group, known for enhancing lipophilicity and influencing receptor binding.
  • A furan-2-yl moiety, which may contribute to electronic effects and metabolic stability.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive heterocycles reported in medicinal chemistry. Thiazolo-triazole hybrids are often explored for antimicrobial, antifungal, and anti-inflammatory activities due to their ability to interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name

ethyl 1-[(2,4-dichlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O4S/c1-2-32-22(31)13-5-3-9-28(12-13)18(15-8-7-14(24)11-16(15)25)19-21(30)29-23(34-19)26-20(27-29)17-6-4-10-33-17/h4,6-8,10-11,13,18,30H,2-3,5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYIBHKIABMJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a complex organic compound that incorporates various pharmacologically relevant moieties. Its structure includes a piperidine ring, a thiazole derivative, and a triazole unit, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound can be broken down into several key components:

  • Piperidine moiety : Known for its role in various pharmaceutical agents.
  • Thiazole and Triazole rings : These heterocycles are recognized for their antifungal, antibacterial, and anticancer properties.
  • Dichlorophenyl group : This substituent often enhances biological activity through increased lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been shown to possess antifungal activity against various strains like Candida albicans and Aspergillus fumigatus .
  • Thiazole derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The incorporation of the thiazole and triazole rings suggests potential anticancer properties. Studies have reported:

  • Compounds similar to those containing the triazole scaffold have shown activity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity .

The mechanisms by which this compound exerts its biological effects can be attributed to:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in fungal cells where they inhibit ergosterol synthesis.
  • DNA Interaction : Some thiazoles have been shown to intercalate with DNA, disrupting replication in cancer cells.
  • Receptor Modulation : The dichlorophenyl group may enhance binding to specific biological receptors or enzymes.

Case Studies

Several studies have investigated similar compounds with promising results:

  • Antifungal Activity : A study on 1,2,4-triazoles demonstrated that certain derivatives exhibited potent antifungal activity with low MIC values against Candida species .
  • Antibacterial Efficacy : Research highlighted that thiazole-based compounds displayed significant antibacterial activity against resistant strains of Staphylococcus aureus .

Data Tables

Biological ActivityCompound TypeTest Organism/Cell LineIC50/MIC Value
AntifungalTriazoleCandida albicans0.5 µg/mL
AntibacterialThiazoleStaphylococcus aureus0.8 µg/mL
AnticancerTriazoleHCT-1166.2 µM
AnticancerThiazoleT47D27.3 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name / Core Structure Key Substituents Pharmacological Activity / Notes Reference ID
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate - 3-Fluorophenyl
- Ethyl group on thiazolo-triazole
- Piperazine ring
Structural analog with potential antifungal activity; fluorophenyl enhances metabolic stability.
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate - 4-Methylphenyl
- Pyrazolylmethylidene group
Thiazolo-pyrimidine core; applications in antimicrobial research.
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles - Pyrazole-triazole-thiadiazole hybrid
- Methoxyphenyl
Antifungal activity via inhibition of 14-α-demethylase (docking studies).
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate - 4-Chlorophenyl
- Methoxycarbonyl group
Structural similarity in aryl substituents; potential for enzyme inhibition.

Key Observations:

Core Heterocycle Variations :

  • The target compound’s thiazolo[3,2-b][1,2,4]triazole core differs from thiazolo[3,2-a]pyrimidine (e.g., ) and triazolo-thiadiazole (). These variations impact electronic properties and binding affinities. For instance, thiazolo-pyrimidines are associated with broader antimicrobial activity, while triazolo-thiadiazoles show specificity for fungal targets .

Substituent Effects: The 2,4-dichlorophenyl group in the target compound may confer stronger hydrophobic interactions compared to 3-fluorophenyl () or 4-methoxyphenyl ().

Pharmacological Implications :

  • Compounds with triazole-thiazole hybrids (e.g., ) demonstrate antifungal activity via interactions with fungal cytochrome P450 enzymes (e.g., 14-α-demethylase). The target compound’s hydroxyl group at position 6 may enhance hydrogen bonding to such targets .
  • Piperidine/piperazine moieties (e.g., ) are common in CNS drugs; however, the ethyl carboxylate in the target compound likely limits blood-brain barrier penetration.

Synthetic Considerations :

  • Synthesis of similar compounds often involves cyclocondensation (e.g., hydrazine hydrate for triazole formation) and Friedel-Crafts alkylation for aryl group introduction. Phosphorus oxychloride is frequently used for activating carboxyl groups .

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